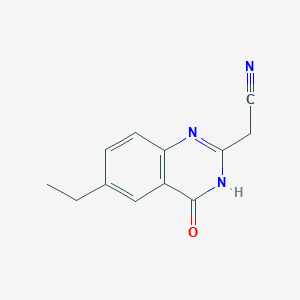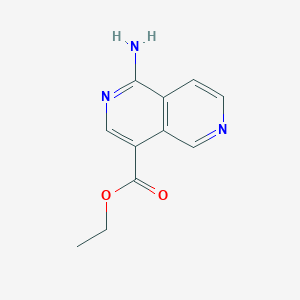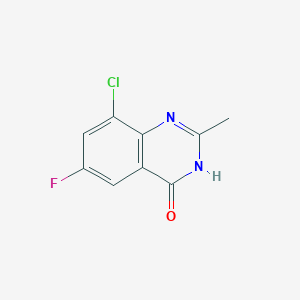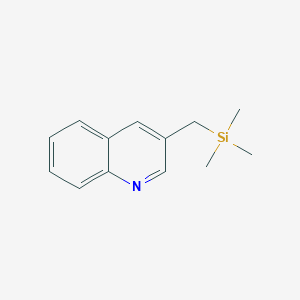
4-Quinolinecarboxylic acid, 3,7-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Difluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-difluoroquinoline-4-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of fluorine atoms on the quinoline ring. This can be achieved through the reaction of 3,7-difluoroquinoline with appropriate carboxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 3,7-difluoroquinoline-4-carboxylic acid may involve large-scale fluorination processes, utilizing advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to ensure efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Difluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
3,7-Difluoroquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the production of liquid crystals and cyanine dyes
Wirkmechanismus
The mechanism of action of 3,7-difluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8-Difluoroquinoline-3-carboxylic acid
- 3,5-Difluoroquinoline
- 3-Fluoroquinoline
Uniqueness
3,7-Difluoroquinoline-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
834884-20-7 |
|---|---|
Molekularformel |
C10H5F2NO2 |
Molekulargewicht |
209.15 g/mol |
IUPAC-Name |
3,7-difluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-5-1-2-6-8(3-5)13-4-7(12)9(6)10(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
CXGUTIIHJMFOBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN=C2C=C1F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















